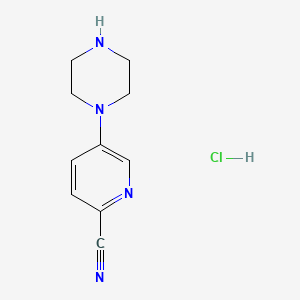

![molecular formula C10H17N3O2S B2964375 3-氨基-N-[2-(二甲氨基)乙基]苯-1-磺酰胺 CAS No. 837421-90-6](/img/structure/B2964375.png)

3-氨基-N-[2-(二甲氨基)乙基]苯-1-磺酰胺

描述

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide is a compound with the molecular weight of 243.33 . It is stored at 4°C and protected from light . It is known to be an oil in its physical form .

Molecular Structure Analysis

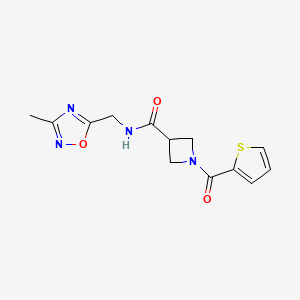

The InChI code for this compound is 1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

As mentioned earlier, this compound is an oil in its physical form . It has a molecular weight of 243.33 . It is stored at 4°C and should be protected from light .科学研究应用

Drug Synthesis Intermediary

This compound serves as an intermediate in the synthesis of various drugs. Its structure allows for further chemical modifications, making it a versatile precursor in pharmaceutical manufacturing .

Gene Delivery Systems

Due to its structural properties, this compound can be used to create cationic polymers that form complexes with anionic biomolecules like DNA and RNA. This makes it valuable for gene therapy research, where safe and efficient delivery systems are crucial .

Anticancer Drug Co-Delivery

In cancer therapy, the co-delivery of drugs and genetic material can significantly enhance treatment efficacy. This compound can be incorporated into nanocarriers that simultaneously transport anticancer drugs and nucleic acids, targeting cancer cells more effectively .

Development of Nanogels

Nanogels are promising drug delivery systems due to their size and ability to interact with biological membranes. This compound can be used to synthesize crosslinked nanogels that release therapeutic agents in a controlled manner, which is particularly useful in ocular drug delivery and anticancer therapy .

Creation of Amphiphilic Block Copolymers

Amphiphilic block copolymers have both hydrophilic and hydrophobic properties, making them ideal for forming micelles in aqueous solutions. These micelles can encapsulate drugs, increasing their solubility and stability in biological environments .

Polymer-Based Nanocarriers

The compound’s ability to form cationic polymers allows for the creation of polymer-based nanocarriers. These nanocarriers can be engineered with precise compositions and functionalities for targeted therapies, such as delivering macromolecules to specific sites within the body .

安全和危害

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

作用机制

3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide

is a chemical compound with a molecular weight of 243.33 . Here is a detailed analysis of its mechanism of action:

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, which is essential for bacterial DNA synthesis and cell division .

Mode of Action

Sulfonamides, in general, act as competitive inhibitors of dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, thereby preventing the production of dihydrofolate, a precursor for tetrahydrofolate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by sulfonamides disrupts the synthesis of folate in bacteria . This disruption affects the downstream production of tetrahydrofolate, a coenzyme involved in the synthesis of purines and pyrimidines, which are essential components of DNA . The result is a halt in bacterial DNA synthesis and cell division .

Result of Action

The inhibition of folate synthesis by 3-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide leads to a halt in bacterial DNA synthesis and cell division . This makes sulfonamides bacteriostatic, meaning they stop bacteria from reproducing, rather than killing them outright .

属性

IUPAC Name |

3-amino-N-[2-(dimethylamino)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O2S/c1-13(2)7-6-12-16(14,15)10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGOHSSSSROEQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNS(=O)(=O)C1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2,6-Dichlorophenyl)methyl]-8-(2-furylmethyl)-1-methyl-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2964296.png)

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![(5-fluorobenzo[b]thiophen-2-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2964311.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-naphthamide](/img/structure/B2964312.png)

![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)